2-Methoxy-2'-piperidinomethyl benzophenone
Overview
Description
2-Methoxy-2’-piperidinomethyl benzophenone is a chemical compound with the molecular formula C20H23NO2 and a molecular weight of 309.4 g/mol . It is also known by its systematic name, (2-Methoxyphenyl)(2-(piperidin-1-ylmethyl)phenyl)methanone . This compound is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
2-Methoxy-2’-piperidinomethyl benzophenone is used in various scientific research fields:
Biology: It is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Research on its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2’-piperidinomethyl benzophenone typically involves the reaction of 2-methoxybenzoyl chloride with 2-(piperidin-1-ylmethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
Industrial production of 2-Methoxy-2’-piperidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2’-piperidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzophenone moiety can be reduced to form a secondary alcohol.
Substitution: The piperidinomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-methoxybenzophenone.
Reduction: Formation of 2-methoxy-2’-piperidinomethyl benzyl alcohol.
Substitution: Formation of substituted benzophenone derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzophenone: Lacks the piperidinomethyl group, making it less versatile in biological applications.
2-Hydroxy-4-methoxybenzophenone: Contains a hydroxyl group, which alters its chemical reactivity and applications.
2-Methoxy-3’-piperidinomethyl benzophenone: Similar structure but with different substitution patterns, affecting its properties and uses.
Uniqueness
2-Methoxy-2’-piperidinomethyl benzophenone is unique due to the presence of both the methoxy and piperidinomethyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(2-methoxyphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-23-19-12-6-5-11-18(19)20(22)17-10-4-3-9-16(17)15-21-13-7-2-8-14-21/h3-6,9-12H,2,7-8,13-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFQOWCXNRAXPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50615825 | |
Record name | (2-Methoxyphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50615825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-74-1 | |
Record name | Methanone, (2-methoxyphenyl)[2-(1-piperidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898751-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Methoxyphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50615825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.